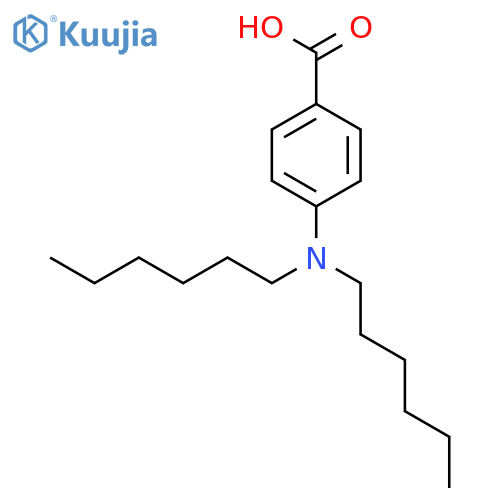Cas no 134690-32-7 (4-(Dihexylamino)benzoic acid)

4-(Dihexylamino)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Dihexylamino)benzoic acid
- Benzoic acid,4-(dihexylamino)-
- Benzoic acid,4-(dihexylamino)
- HMS547A04
- DTXSID70379376
- 134690-32-7
- W-205449
- AKOS015912250
- MFCD00173873
- Maybridge1_001940
- SCHEMBL472312
- FT-0616754
-
- MDL: MFCD00173873
- インチ: InChI=1S/C19H31NO2/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(12-14-18)19(21)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22)
- InChIKey: HFSILWPEYUZTCM-UHFFFAOYSA-N
- ほほえんだ: C(N(CCCCCC)C1C=CC(C(O)=O)=CC=1)CCCCC
計算された属性
- せいみつぶんしりょう: 305.23500
- どういたいしつりょう: 305.235479232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 12
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 6.2
じっけんとくせい
- 密度みつど: 1.001
- ふってん: 446.2°Cat760mmHg
- フラッシュポイント: 223.7°C
- 屈折率: 1.527
- PSA: 40.54000
- LogP: 5.35180
4-(Dihexylamino)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P009D5W-250mg |
4-(DIHEXYLAMINO)BENZOIC ACID |
134690-32-7 | 250mg |
$238.00 | 2023-12-22 | ||
| 1PlusChem | 1P009D5W-1g |
4-(DIHEXYLAMINO)BENZOIC ACID |
134690-32-7 | 1g |
$499.00 | 2023-12-22 | ||
| abcr | AB145157-1 g |
4-(Dihexylamino)benzoic acid, 95%; . |
134690-32-7 | 95% | 1 g |
€85.00 | 2023-07-20 | |
| A2B Chem LLC | AE36164-250mg |
4-(DIHEXYLAMINO)BENZOIC ACID |
134690-32-7 | 250mg |
$247.00 | 2024-04-20 | ||
| Apollo Scientific | OR21918-250mg |
4-(dihexylamino)benzoic acid |
134690-32-7 | 250mg |
£144.00 | 2025-02-19 | ||
| Apollo Scientific | OR21918-1g |
4-(dihexylamino)benzoic acid |
134690-32-7 | 1g |
£320.00 | 2025-02-19 | ||
| abcr | AB145157-1g |
4-(Dihexylamino)benzoic acid, 95%; . |
134690-32-7 | 95% | 1g |
€85.00 | 2025-02-19 | |
| A2B Chem LLC | AE36164-1g |
4-(DIHEXYLAMINO)BENZOIC ACID |
134690-32-7 | 1g |
$499.00 | 2024-04-20 |
4-(Dihexylamino)benzoic acid 関連文献
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
4-(Dihexylamino)benzoic acidに関する追加情報
Professional Introduction to 4-(Dihexylamino)benzoic Acid (CAS No. 134690-32-7)
4-(Dihexylamino)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 134690-32-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its dihexylamino substituent on a benzoic acid backbone, exhibits unique chemical and biological properties that make it a valuable candidate for various applications, particularly in drug development and molecular imaging.
The structure of 4-(Dihexylamino)benzoic acid consists of a benzoic acid core functionalized with a dihexylamino group. This particular arrangement imparts distinct physicochemical properties, including solubility characteristics and interaction profiles with biological targets. The long alkyl chain of the dihexylamino group enhances lipophilicity, which can be advantageous for membrane permeability and cellular uptake in drug formulations.
In recent years, 4-(Dihexylamino)benzoic acid has been explored for its potential in the development of novel therapeutic agents. Its ability to modulate biological pathways has been investigated in several preclinical studies. Notably, research has highlighted its interactions with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The compound’s unique pharmacophore has been leveraged to design derivatives with enhanced specificity and efficacy.
One of the most compelling aspects of 4-(Dihexylamino)benzoic acid is its utility in molecular imaging techniques. The compound’s fluorescence properties have been harnessed for the development of probes that can visualize specific biological processes in real-time. These probes are particularly useful in diagnostic applications, where high-resolution imaging is crucial for accurate disease detection and monitoring.
The synthesis of 4-(Dihexylamino)benzoic acid presents unique challenges due to the complexity of its structure. Advanced synthetic methodologies, including multi-step organic transformations and purification techniques, are employed to ensure high yield and purity. Recent advancements in synthetic chemistry have enabled more efficient production processes, making this compound more accessible for research and commercial applications.
The pharmacological profile of 4-(Dihexylamino)benzoic acid has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and oxidative stress. These findings have spurred interest in exploring its therapeutic potential for conditions such as arthritis, cardiovascular diseases, and neuroinflammation.
In addition to its pharmaceutical applications, 4-(Dihexylamino)benzoic acid has shown promise in materials science. Its ability to form stable complexes with metal ions has been exploited in the development of novel catalysts and functional materials. These applications highlight the versatility of this compound beyond traditional biomedical contexts.
The future prospects for 4-(Dihexylamino)benzoic acid are vast, driven by ongoing research and technological innovations. As our understanding of biological systems continues to evolve, new applications for this compound are likely to emerge. Collaborative efforts between academia and industry are essential to fully realize its potential in addressing complex challenges in medicine and materials science.
134690-32-7 (4-(Dihexylamino)benzoic acid) 関連製品
- 4740-24-3(4-(Butylamino)benzoic acid)
- 77940-94-4(3-(Piperidin-1-yl)benzoic Acid)
- 72548-79-9(3-(Pyrrolidin-1-yl)benzoic acid)
- 22090-27-3(4-(Pyrrolidin-1-yl)benzoic acid)
- 55986-43-1(Cetaben)
- 5429-28-7(4-(Diethylamino)benzoic acid)
- 22090-24-0(4-(Piperidin-1-yl)benzoic acid)
- 749147-66-8(Ethanimidic acid,2-(methylthio)-, ethyl ester)
- 96750-10-6(Phenol, 4-(2-aminopropyl)-, 1-acetate)
- 1135283-16-7(5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)




